Lipophilicity Profile: Reduced LogP of 6-Nitronaphthalen-1-amine Compared to the 5-Nitro Isomer
Computational prediction data indicates a measurable lipophilicity difference between 6-nitronaphthalen-1-amine and its 5-nitro isomer. The SlogP for 6-nitronaphthalen-1-amine is predicted at 2.5212 [1], while the LogP for 5-nitronaphthalen-1-amine is reported at 3.43460 . This ~0.91 log unit difference translates to approximately an 8-fold difference in partition coefficient, suggesting that 6-nitronaphthalen-1-amine is significantly less lipophilic than its 5-nitro counterpart.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | SlogP = 2.5212 |
| Comparator Or Baseline | 5-nitronaphthalen-1-amine: LogP = 3.43460 |
| Quantified Difference | ΔLogP ≈ 0.91 (8-fold difference in partition coefficient) |
| Conditions | Computational predictions using MMsINC database (target) and vendor-reported data (comparator) |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding in biological assays, making 6-nitronaphthalen-1-amine a preferred choice when reduced hydrophobicity is required.
- [1] MMsINC Database. 6-Nitronaphthalen-1-amine entry: SlogP 2.5212. Molecular Modeling Section, University of Padua. Accessed 2026. View Source
